
4-(2'-Methylbenzyl)imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2’-Methylbenzyl)imidazole hydrochloride is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2’-Methylbenzyl)imidazole hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2’-Methylbenzyl)imidazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde, while reduction may produce 2-aminoimidazoles .
Wissenschaftliche Forschungsanwendungen
4-(2’-Methylbenzyl)imidazole hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2’-Methylbenzyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This binding can result in the inhibition or activation of specific biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
2-Methylimidazole: Similar in structure but with a methyl group at a different position, leading to different reactivity and applications.
4-Methylimidazole: Another similar compound with distinct chemical and biological properties.
Uniqueness: 4-(2’-Methylbenzyl)imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
78892-43-0 |
|---|---|
Molekularformel |
C11H13ClN2 |
Molekulargewicht |
208.69 g/mol |
IUPAC-Name |
5-[(2-methylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-9-4-2-3-5-10(9)6-11-7-12-8-13-11;/h2-5,7-8H,6H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
KFJAVWSLZJDZKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2=CN=CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





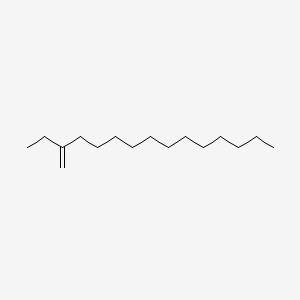
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
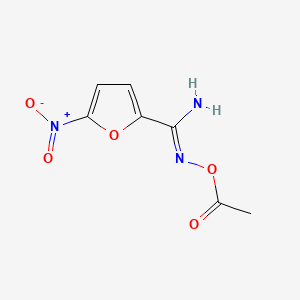
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
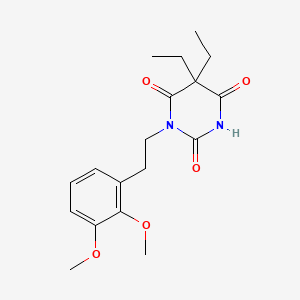


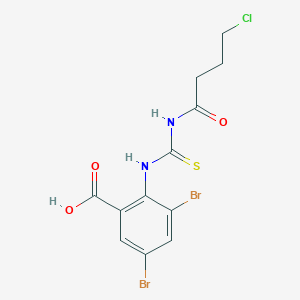
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
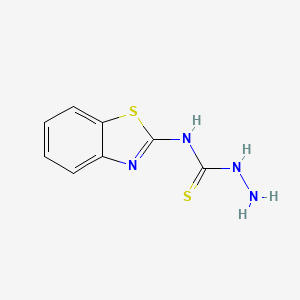
![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
